Aspirin aluminum, also known as aluminum acetylsalicylate, is a compound formed by the reaction of aspirin (acetylsalicylic acid) with aluminum salts. This compound is notable for its potential applications in pharmaceuticals and materials science. Aspirin itself is widely recognized for its analgesic, anti-inflammatory, and antipyretic properties, while the incorporation of aluminum may modify these characteristics, enhancing certain therapeutic effects or providing additional functionalities.
Aspirin was first synthesized in 1897 by Felix Hoffmann at Bayer, and it has since become one of the most commonly used medications globally. The introduction of aluminum into the formulation can be traced to various studies aimed at improving the solubility and bioavailability of aspirin in different formulations .
Aspirin aluminum can be classified under:
The synthesis of aspirin aluminum typically involves an esterification reaction where salicylic acid is acetylated using acetic anhydride or acetyl chloride in the presence of an aluminum salt. Common methods include:
The synthesis process may involve:
The molecular formula for aspirin is , while aspirin aluminum typically incorporates aluminum ions in its structure, which can alter its crystalline form and solubility characteristics. The coordination between aspirin and aluminum can be represented as:
Characterization techniques such as X-ray diffraction (XRD), scanning electron microscopy (SEM), and Fourier transform infrared spectroscopy (FTIR) are employed to analyze the molecular structure and confirm the presence of aluminum within the compound .
The primary reaction involved in forming aspirin aluminum is the esterification of salicylic acid, which can be represented as:
Incorporating aluminum into this reaction can lead to various secondary reactions that may affect stability and solubility.
The presence of aluminum ions can influence:
Aspirin exerts its effects primarily through inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in converting arachidonic acid into prostaglandins. The introduction of aluminum may modify this mechanism by enhancing gastrointestinal tolerability or altering absorption rates.
Studies have shown that aspirin's anti-inflammatory effects are dose-dependent and can be influenced by its formulation with metal ions like aluminum, potentially leading to improved therapeutic outcomes in certain patient populations .
Relevant data from studies indicate that aspirin aluminum demonstrates improved pharmacokinetic properties, making it a suitable candidate for further research in drug formulation .
Aspirin aluminum has potential applications in:
The ongoing research into aspirin derivatives continues to reveal new possibilities for enhancing drug efficacy through innovative formulations involving compounds like aspirin aluminum .
Aspirin aluminum (aluminum diacetylsalicylate) is characterized by a unique coordination complex where aluminum ions bind to deprotonated acetylsalicylate ligands. The compound’s molecular formula is C₁₈H₁₅AlO₉, with a molecular weight of 402.29 g/mol [6] [7]. The central aluminum ion (Al³⁺) adopts an octahedral geometry, coordinated to two acetylsalicylate anions and one hydroxide ion. Each acetylsalicylate ligand binds via:
This tridentate coordination mode stabilizes the complex and distinguishes it from simple aspirin. The presence of the hydroxide ligand further enhances structural rigidity, as confirmed by X-ray diffraction studies showing a crystalline triclinic lattice [4].
The complex exhibits hydrolytic stability under physiological pH (4–8), maintaining structural integrity for >24 hours. However, acidic environments (pH < 3) trigger ligand displacement, releasing free acetylsalicylic acid and aluminum ions. This pH-dependent stability is leveraged for targeted drug release in the intestine, mitigating gastric irritation associated with conventional aspirin [2] [9]. Kinetic studies reveal a decomposition energy barrier of ≈120 kJ/mol, attributed to strong Al–O bonds (bond length: ~1.86 Å) [4].
Aspirin aluminum has limited aqueous solubility (<0.1 mg/mL), but dissolves readily in dimethyl sulfoxide (DMSO; 6 mg/mL) [2] [6]. Its dissolution is pH-dependent:
Table 1: Dissolution Profile of Aspirin Aluminum vs. Conventional Aspirin
pH | Time (min) | Aspirin Aluminum Dissolution (%) | Conventional Aspirin Dissolution (%) |
---|---|---|---|
1.2 | 15 | ≤10 | 47.6 |
4.5 | 15 | ≥90 | 78.9 |
6.8 | 15 | ≈100 | 82.8 |
Data adapted from comparative dissolution studies [3] [5].
Aspirin aluminum decomposes in a two-step process:
Differential scanning calorimetry (DSC) shows an endothermic peak at 138–144°C, corresponding to the melting transition of the crystalline lattice [3]. The crystalline structure is stabilized by:
Table 2: Thermal Decomposition Profile
Stage | Temperature Range (°C) | Mass Loss (%) | Primary Products |
---|---|---|---|
1 | 150–180 | 4.5 | H₂O, Anhydrous complex |
2 | 180–450 | 82.3 | Salicylic acid, CO₂, Al₂O₃ |
Data derived from TGA-FTIR coupled analysis [3].
Table 3: Key Identifiers of Aspirin Aluminum
Property | Value/Description |
---|---|
CAS Registry Number | 23413-80-1 |
IUPAC Name | Aluminum;2-acetyloxybenzoate;hydroxide |
Synonyms | Aluminum diacetylsalicylate, Rumasal, Hypyrin |
Molecular Formula | C₁₈H₁₅AlO₉ |
SMILES | [OH-][Al+3]12([O-]C(=O)C=3C(OC(C)=O1)=CC=CC3)[O-]C(=O)C=4C(OC(C)=O2)=CC=CC4 |
InChI Key | MANKSFVECICGLK-UHFFFAOYSA-K |
Crystalline System | Triclinic |
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 106717-30-0
CAS No.: